(3S)-1-Cyclopentylpiperidin-3-amine
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Overview
Description
(3S)-1-Cyclopentylpiperidin-3-amine: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a cyclopentyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-Cyclopentylpiperidin-3-amine typically involves the following steps:
Cyclopentylation: The introduction of the cyclopentyl group to the piperidine ring can be achieved through a nucleophilic substitution reaction. This involves the reaction of piperidine with cyclopentyl halides under basic conditions.
Amine Introduction: The introduction of the amine group at the 3-position of the piperidine ring can be achieved through reductive amination. This involves the reaction of a ketone or aldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-1-Cyclopentylpiperidin-3-amine can undergo oxidation reactions to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, cyanides, and alkoxides.
Major Products:
Oxidation: Formation of N-oxides or hydroxylamines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (3S)-1-Cyclopentylpiperidin-3-amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Medicine:
Industry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3S)-1-Cyclopentylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can bind to receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Cyclopentylpiperidine: Similar structure but lacks the amine group at the 3-position.
3-Aminopiperidine: Similar structure but lacks the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the piperidine ring.
Uniqueness: (3S)-1-Cyclopentylpiperidin-3-amine is unique due to the presence of both the cyclopentyl group and the amine group at the 3-position of the piperidine ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(3S)-1-cyclopentylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8,11H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEXQYURTRYAMW-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2CCC[C@@H](C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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